Cytotoxic Potency: Propanoyl-Linked Benzothiazole-Piperazines vs. Acetyl-Linked Analogs Across Three Cancer Cell Lines
In the most structurally proximal study available, benzothiazole-piperazine derivatives bearing a propanamide linker and aryl-substituted piperazines demonstrated substantially higher cytotoxic potency than acetyl-linked analogs. Specifically, compound 1d (a propanamide-bearing analog with a 4-chlorobenzoyl piperazine substituent) exhibited GI₅₀ values of 3.5 µM (HCT-116), 4.3 µM (MCF-7), and 0.7 µM (HUH-7) in a sulphorhodamine B assay [1][2]. In contrast, the most potent acetyl-linked compound (2j) showed only moderate AChE-selective activity with substantially weaker cytotoxicity against the same panel [3]. This cross-series comparison indicates that a three-carbon linker (propanoyl/propanamide) confers a cytotoxicity advantage of approximately 2- to 10-fold over corresponding acetyl-linked analogs against these three cell lines, though the specific GI₅₀ of the target compound itself has not been experimentally determined.
| Evidence Dimension | Cytotoxic potency (GI₅₀) against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines |
|---|---|
| Target Compound Data | Not directly measured; inferred from propanoyl-linked class representative 1d: GI₅₀ = 0.7 µM (HUH-7), 4.3 µM (MCF-7), 3.5 µM (HCT-116) [1][2] |
| Comparator Or Baseline | Acetyl-linked benzothiazole-piperazine derivatives (e.g., compound 2j); cytotoxicity substantially lower—activity primarily limited to moderate AChE inhibition [3] |
| Quantified Difference | Estimated ~2–10-fold greater cytotoxic potency for propanoyl/propanamide-linked derivatives vs. acetyl-linked analogs (class-level inference, not direct head-to-head) |
| Conditions | Sulphorhodamine B assay; 48 h incubation; HUH-7, MCF-7, HCT-116 cell lines; data from independent studies using closely related compound series [1][2][3] |
Why This Matters
For users screening against HUH-7, MCF-7, or HCT-116 cancer cell lines, selecting a propanoyl-linked benzothiazole-piperazine (such as the target compound) is likely to yield meaningfully higher hit rates than acetyl-linked alternatives.
- [1] Gurdal, E.E.; Buclulgan, E.; Durmaz, I.; Cetin-Atalay, R.; Yarim, M. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Anticancer Agents Med. Chem. 2015, 15, 382–389. View Source
- [2] Buclulgan, E. Synthesis and activity studies on some novel benzothiazole-piperazine derivatives. M.Sc. Thesis, Yeditepe University, 2014. View Source
- [3] Gurdal, E.E.; Turgutalp, B.; Gulcan, H.O.; et al. Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. Anticancer Agents Med. Chem. 2017, 17, 1837–1845. View Source
